8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group . It is also known as 5,6,7,8-TETRAHYDRO-2-NAPHTHOIC ACID .
Molecular Structure Analysis
The molecular formula of this compound is C11H10O3 . The InChI code is 1S/C11H10O3/c12-10-3-1-2-7-4-5-8 (11 (13)14)6-9 (7)10/h4-6H,1-3H2, (H,13,14) .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, serve as precursors for various industrial chemicals. Their fermentation production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae is significant. However, these acids can inhibit microbial growth at concentrations lower than the desired yield, affecting their industrial applications. Understanding these inhibitory effects is crucial for developing robust microbial strains for improved industrial performance L. Jarboe, L.A. Royce, P.-H. Liu, 2013.
Atmospheric Aerosols and Carboxylic Acids
The study of dicarboxylic acids and related compounds in atmospheric aerosols highlights their significance in understanding air quality and pollution sources. Water-soluble dicarboxylic acids, like this compound, play a role in the atmospheric chemistry, influencing cloud formation and climate change. These studies are essential for devising strategies to manage air pollution and protect environmental health K. Kawamura, S. Bikkina, 2016.
Spin Label Amino Acids in Peptide Studies
The use of spin label amino acids, such as TOAC, which has similar structural characteristics to this compound, in peptide studies offers insights into peptide dynamics and structures. These studies are fundamental for understanding peptide interactions with membranes and proteins, which has implications for drug design and development S. Schreier et al., 2012.
Liquid-Liquid Extraction of Carboxylic Acids
The development of solvents for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams is a critical area of research for bio-based plastic production. This review discusses solvent improvements and the economic feasibility of processes, highlighting the role of carboxylic acids like this compound in bio-based plastics L. Sprakel, B. Schuur, 2019.
Biological Role of 8-Oxo-2'-deoxyguanosine
While not directly about this compound, the study on 8-oxo-2'-deoxyguanosine reveals its role beyond being a biomarker for oxidative stress. This compound is involved in gene expression regulation, DNA repair processes, and activation of antioxidant systems, offering a perspective on the multifaceted biological roles of structurally similar compounds N. Marmiy, D. Esipov, 2015.
Safety and Hazards
The safety information for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBNORDTBKGVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563657 | |
Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89781-52-2 | |
Record name | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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